Molecular Weight and Ligand Efficiency Advantage vs. Olaparib
In fragment-based screening, a lower molecular weight is a primary advantage, allowing more efficient exploration of chemical space. CAS 412922-94-2 possesses a molecular weight of 309.32 g/mol, which is 28.8% lower than the clinical PARP inhibitor olaparib (434.46 g/mol) [1]. This mass reduction, combined with a preserved phthalazinone core, positions the compound as a viable fragment hit or early lead starting point where higher-molecular-weight analogs would be suboptimal due to ligand efficiency constraints.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 309.32 |
| Comparator Or Baseline | Olaparib: 434.46 |
| Quantified Difference | Absolute reduction of 125.14 g/mol; relative reduction of 28.8% |
| Conditions | Computed from molecular formula; vendor datasheet and PubChem [1] |
Why This Matters
Lower molecular weight in a fragment-sized molecule enables higher ligand efficiency and provides a more attractive starting point for lead optimization programs, directly influencing procurement decisions in fragment-based drug discovery (FBDD).
- [1] PubChem. Olaparib, CID 23725625. Molecular Weight 434.46 g/mol. View Source
